molecular formula C24H22N4O6 B12946315 4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid CAS No. 330638-43-2

4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid

Cat. No.: B12946315
CAS No.: 330638-43-2
M. Wt: 462.5 g/mol
InChI Key: LZRQXDAEFLBXCL-UHFFFAOYSA-N
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Description

4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) is a complex organic compound that has garnered significant interest in scientific research. This compound is known for its unique structure, which includes a pyrimidine core linked to phenylene groups and oxobutanoic acid moieties. It is primarily used as a research tool in the study of protein interactions and ion channels .

Chemical Reactions Analysis

4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) involves its interaction with specific molecular targets, such as ion channels and proteins. The compound’s structure allows it to bind to these targets, modulating their activity and providing valuable information about their function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .

Properties

CAS No.

330638-43-2

Molecular Formula

C24H22N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

4-[4-[2-[4-(3-carboxypropanoylamino)phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C24H22N4O6/c29-20(9-11-22(31)32)26-17-5-1-15(2-6-17)19-13-14-25-24(28-19)16-3-7-18(8-4-16)27-21(30)10-12-23(33)34/h1-8,13-14H,9-12H2,(H,26,29)(H,27,30)(H,31,32)(H,33,34)

InChI Key

LZRQXDAEFLBXCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

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